10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one is a heterocyclic compound characterized by a tricyclic framework incorporating thiazole, phenyl, and sulfanyl substituents. Its structure comprises a fused cyclopenta-thieno-pyrimidinone core with a 2-methylthiazole moiety attached via a methylsulfanyl linker at position 10 and a phenyl group at position 11 . Crystallographic tools like SHELX and ORTEP have been instrumental in resolving the structural intricacies of such molecules .
Properties
IUPAC Name |
10-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS3/c1-12-21-13(10-25-12)11-26-20-22-18-17(15-8-5-9-16(15)27-18)19(24)23(20)14-6-3-2-4-7-14/h2-4,6-7,10H,5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOVCFZZDDIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These diverse activities suggest that the compound may interact with multiple targets, each contributing to a different aspect of its overall effect.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis. The specific mode of action of this compound would depend on its chemical structure and the nature of its target(s).
Biochemical Pathways
For instance, it may influence pathways related to inflammation, pain perception, microbial growth, viral replication, neuron function, and cancer cell proliferation.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability, distribution within the body, metabolism, and excretion.
Biological Activity
The compound 10-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic structure that has garnered interest for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure containing sulfur and nitrogen atoms, which are often associated with various biological activities. The presence of thiazole and diazatricycle moieties suggests potential interactions with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4S3 |
| Molecular Weight | 384.51 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiazole and related structures. For instance, mercapto-substituted derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases or inhibition of specific signaling pathways associated with cell survival.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of similar thiazole derivatives, compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating promising anticancer potential .
Antimicrobial Activity
The compound's thiazole component contributes to its antimicrobial properties. Thiazole derivatives have been reported to exhibit both antibacterial and antifungal activities.
Antibacterial Efficacy
In vitro assays revealed that certain thiazole derivatives possess MIC values significantly lower than standard antibiotics against Gram-positive and Gram-negative bacteria.
- Example : A derivative showed an MIC of 7.8 µg/mL against Staphylococcus aureus, outperforming conventional treatments .
Anti-inflammatory Properties
Thiazole-containing compounds have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as COX-2.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. Key synthetic routes include:
- Formation of Thiazole Derivatives : Utilizing known methods for synthesizing substituted thiazoles.
- Coupling Reactions : Employing coupling agents to link the thiazole moiety with other aromatic systems.
- Final Cyclization : Completing the tricyclic structure through cyclization reactions.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- NMR Spectroscopy : To confirm the structure and purity.
- Mass Spectrometry : To determine molecular weight.
- X-ray Crystallography : For detailed structural analysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Molecular Properties
Key Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
